molecular formula C14H15BrN4O2 B2491757 5-bromo-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}furan-2-carboxamide CAS No. 1796962-60-1

5-bromo-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}furan-2-carboxamide

Cat. No.: B2491757
CAS No.: 1796962-60-1
M. Wt: 351.204
InChI Key: ZMZPKSHXUPXKQK-UHFFFAOYSA-N
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Description

5-bromo-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}furan-2-carboxamide is a useful research compound. Its molecular formula is C14H15BrN4O2 and its molecular weight is 351.204. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation as Antiprotozoal Agents

A compound structurally related to 5-bromo-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide was synthesized and evaluated for its antiprotozoal activity. The compound, described as 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, was part of a study investigating novel dicationic imidazo[1,2-a]pyridines as potential antiprotozoal agents. These compounds demonstrated strong DNA affinities and showed significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their potential as therapeutic agents for protozoal infections (Ismail et al., 2004).

Anticancer and Anti-inflammatory Properties

Another study synthesized a novel series of pyrazolopyrimidines derivatives, including structures similar to 5-bromo-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide, exploring their potential as anticancer and anti-5-lipoxygenase agents. These derivatives showed promising cytotoxic activity against various cancer cell lines and significant inhibition of 5-lipoxygenase, an enzyme involved in inflammation and cancer. The structure-activity relationship analysis provided insights into the molecular features contributing to their biological activities, opening new avenues for the development of therapeutic agents (Rahmouni et al., 2016).

Synthesis and Antimicrobial Activity

Compounds structurally related to 5-bromo-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide were synthesized and assessed for their antimicrobial properties. One study focused on the synthesis of new coumarin derivatives, including pyrimidine-fused structures, and evaluated their antimicrobial activities. These compounds exhibited significant antibacterial effects against various bacterial strains, highlighting their potential as novel antimicrobial agents (Al-Haiza et al., 2003).

Amplification of Phleomycin Activity

Research on unfused heterobicycles, including pyridinylpyrimidines with strongly basic side chains, revealed their potential as amplifiers of phleomycin, an antibiotic used in cancer treatment. These compounds, through their specific interactions, could enhance the efficacy of phleomycin against bacterial strains such as Escherichia coli. This research opens up possibilities for the development of adjuvant therapies to improve the effectiveness of existing antibiotics (Brown & Cowden, 1982).

Mechanism of Action

Properties

IUPAC Name

5-bromo-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O2/c15-11-4-3-10(21-11)14(20)17-9-12-16-6-5-13(18-12)19-7-1-2-8-19/h3-6H,1-2,7-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZPKSHXUPXKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)CNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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